Product packaging for Benzoxazole, 7-methoxy-2-methyl-(Cat. No.:CAS No. 849402-66-0)

Benzoxazole, 7-methoxy-2-methyl-

Cat. No.: B13013449
CAS No.: 849402-66-0
M. Wt: 163.17 g/mol
InChI Key: QFLAPOOXHSZHRZ-UHFFFAOYSA-N
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Description

Overview of the Benzoxazole (B165842) Heterocyclic System in Chemical and Biological Sciences

The benzoxazole scaffold is a privileged heterocyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This aromatic, bicyclic structure is a key constituent in a wide array of natural products and synthetically developed compounds, demonstrating its significance across chemical and biological sciences. rsc.org The inherent structural features of the benzoxazole nucleus, including its planarity, aromaticity, and the presence of both hydrogen bond donors and acceptors, contribute to its ability to interact with various biological targets. Natural products containing the benzoxazole moiety, such as closoxazole A and B, showcase the structural diversity that can be achieved in nature. rsc.org

Significance of Substituted Benzoxazole Derivatives in Scientific Inquiry

The true versatility of the benzoxazole system is unlocked through the introduction of various substituents onto the core scaffold. These substitutions can dramatically influence the molecule's physical, chemical, and biological properties. In scientific inquiry, substituted benzoxazole derivatives are investigated for a wide range of applications. For instance, they have been explored as cyclooxygenase-2 (COX-2) inhibitors, which are important in the development of anti-inflammatory drugs. scholarsresearchlibrary.com Furthermore, certain derivatives serve as fluorescent probes for detecting metal ions, while others act as elastase or α-glucosidase inhibitors. rsc.org The specific nature and position of the substituent groups are crucial in determining the ultimate function and potency of these derivatives. The synthesis of these substituted benzoxazoles is a subject of extensive research, with numerous methods being developed to create diverse libraries of these compounds for further investigation. rsc.orgscholarsresearchlibrary.com

Research Focus on Benzoxazole, 7-methoxy-2-methyl- and Related Congeners

While direct and extensive research specifically targeting Benzoxazole, 7-methoxy-2-methyl- is not widely documented in publicly available literature, the study of its isomers and related congeners provides valuable insights into its potential areas of scientific interest. Research on compounds like 2-methylbenzoxazole (B1214174) and its various substituted forms is prevalent. For example, 2-methylbenzoxazole is utilized in the synthesis of HIV-reverse transcriptase inhibitors and bis-styryl dyes. sigmaaldrich.com

The presence of a methoxy (B1213986) group, as in the case of 7-methoxy-2-methyl-benzoxazole, is known to influence the electronic and steric properties of a molecule, which can, in turn, affect its reactivity and biological activity. Studies on other methoxy-substituted benzoxazoles and related heterocyclic systems often focus on their potential as antibacterial, antioxidative, and antiproliferative agents. nih.gov Therefore, it is plausible that research on Benzoxazole, 7-methoxy-2-methyl- would be directed towards similar applications, exploring how the specific positioning of the methoxy and methyl groups impacts its biological profile.

The table below presents a comparison of the physicochemical properties of the parent compound, 2-methylbenzoxazole, and an isomeric methoxy-substituted derivative, providing a predictive context for the properties of Benzoxazole, 7-methoxy-2-methyl-.

Property2-Methylbenzoxazole6-Methoxy-2-methylbenzoxazole
Molecular Formula C₈H₇NO sigmaaldrich.comC₉H₉NO₂ nih.gov
Molecular Weight 133.15 g/mol sigmaaldrich.com163.17 g/mol nih.gov
Boiling Point 178 °C sigmaaldrich.comNot available
Melting Point 5-10 °C sigmaaldrich.comNot available
Density 1.121 g/mL at 25 °C sigmaaldrich.comNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B13013449 Benzoxazole, 7-methoxy-2-methyl- CAS No. 849402-66-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849402-66-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-methoxy-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3

InChI Key

QFLAPOOXHSZHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

Chemical Transformations and Reactivity of Benzoxazole, 7 Methoxy 2 Methyl Derivatives

Oxidative Reactions and Quinone Derivative Formation

The oxidation of methoxy-substituted aromatic compounds can lead to the formation of quinone derivatives, a transformation of significant interest due to the biological activity of many quinones. While direct oxidative studies on 7-methoxy-2-methylbenzoxazole are not extensively documented, the oxidation of related methoxyphenols provides insight into the potential reactivity. For instance, the oxidation of dimethoxyphenols with reagents like silver oxide has been shown to yield methoxy-1,4-benzoquinones. rsc.org This process often involves a demethylation step. rsc.org

In the context of the benzoxazole (B165842) ring system, the electron-rich nature of the benzene (B151609) ring, enhanced by the 7-methoxy group, suggests a susceptibility to oxidative processes. It is plausible that under appropriate oxidizing conditions, 7-methoxy-2-methylbenzoxazole could be converted to a benzoxazole-quinone derivative. The reaction would likely proceed through initial oxidation of the aromatic ring, potentially followed by demethylation of the methoxy (B1213986) group to yield a hydroxyl group, which is then further oxidized to the corresponding quinone.

Table 1: Potential Oxidative Reaction of 7-Methoxy-2-methylbenzoxazole

ReactantReagentPotential Product
7-Methoxy-2-methylbenzoxazoleOxidizing Agent (e.g., Fremy's salt, Salcomine)2-Methylbenzoxazole-4,7-dione

Nucleophilic Substitution Reactions at Substituted Positions (e.g., Methoxy Group)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the presence of activating groups. An electron-withdrawing group ortho or para to the leaving group significantly facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.

In 7-methoxy-2-methylbenzoxazole, the methoxy group is a potential leaving group. However, for a direct nucleophilic attack on the carbon bearing the methoxy group, the benzoxazole ring itself would need to be sufficiently electron-deficient to stabilize the intermediate. The presence of the electron-donating methoxy group at the 7-position makes direct nucleophilic substitution at this position challenging under standard SNAr conditions.

For nucleophilic substitution of the methoxy group to occur, activation of the benzoxazole ring would likely be necessary. This could potentially be achieved through the introduction of strong electron-withdrawing groups on the aromatic part of the molecule or by using metal catalysis.

Condensation Reactions with Aldehydes to Form Complex Structures

The 2-methyl group of 2-methylbenzoxazoles is acidic and can be deprotonated by a strong base to form a nucleophilic carbanion. This anion can then participate in condensation reactions with various electrophiles, most notably aldehydes. This reaction provides a powerful tool for the elongation of the side chain at the 2-position and the synthesis of more complex structures.

A study on the condensation of 2-methylbenzoxazole (B1214174) with aromatic aldehydes demonstrated that this reaction can be efficiently carried out to produce aldol-type products or their dehydrated olefinic derivatives in high yields. While specific examples with 7-methoxy-2-methylbenzoxazole are not detailed, it is expected to undergo similar transformations. The electron-donating 7-methoxy group may slightly decrease the acidity of the 2-methyl protons, potentially requiring slightly stronger basic conditions for deprotonation compared to the unsubstituted 2-methylbenzoxazole.

The general reaction scheme involves the deprotonation of the 2-methyl group, followed by the addition of the resulting anion to an aldehyde, and subsequent dehydration to yield a styryl-benzoxazole derivative.

Table 2: Representative Condensation Reaction

Reactant 1Reactant 2BaseProduct
7-Methoxy-2-methylbenzoxazoleAromatic Aldehyde (e.g., Benzaldehyde)Strong Base (e.g., LDA, NaH)7-Methoxy-2-styrylbenzoxazole

Amination Reactions of the Benzoxazole Scaffold

The introduction of an amino group onto the benzoxazole scaffold is a valuable transformation for the synthesis of biologically active compounds. Direct amination of the benzoxazole ring has been achieved through various methods, typically targeting the C2-position.

Copper-catalyzed direct C-H amination of benzoxazoles with secondary amines or formamides has been reported as a facile and efficient method. rsc.org This reaction often proceeds under mild conditions, using oxygen or air as the oxidant. Another approach involves a visible-light-mediated, metal-free C-H oxidative amination of benzoxazoles with secondary amines, offering an environmentally benign route to 2-aminobenzoxazoles. It is anticipated that 7-methoxy-2-methylbenzoxazole would be a suitable substrate for these amination reactions, with the amino group being introduced at the C2-position, displacing the methyl group or proceeding via a different mechanistic pathway if the 2-position is unsubstituted.

Rearrangement Reactions (e.g., Smiles Rearrangement of Benzoxazole-2-thiols)

Rearrangement reactions offer a pathway to structurally diverse molecules from readily available starting materials. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution that can be applied to benzoxazole derivatives.

Specifically, the Smiles rearrangement of benzoxazole-2-thiols has been utilized for the synthesis of 2-aminobenzoxazoles. In this process, a benzoxazole-2-thiol is first activated, for example with chloroacetyl chloride, and then reacts with an amine. The resulting intermediate undergoes an intramolecular rearrangement to yield the corresponding 2-aminobenzoxazole (B146116) derivative. This methodology is notable for its wide amine scope and metal-free conditions. While this reaction does not directly involve 7-methoxy-2-methylbenzoxazole, it highlights a key reactivity pattern of the benzoxazole scaffold that can be used to generate functionalized derivatives.

Organometallic Reactivity in Benzoxazole Derivatization

Organometallic cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The benzoxazole ring can be functionalized using these methods, either by using a halogenated benzoxazole as the electrophilic partner or by direct C-H activation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce various substituents onto the benzoxazole core. For instance, a bromo-substituted 7-methoxy-2-methylbenzoxazole could be coupled with a boronic acid (Suzuki coupling) or an alkyne (Sonogashira coupling) to introduce new carbon-based functionalities.

Furthermore, direct C-H activation/functionalization of the benzoxazole ring has emerged as a powerful strategy. Cobalt-catalyzed cross-dehydrogenative coupling of benzoxazoles with ethers has been described, leading to the formation of C-O bonds at the C2-position. It is conceivable that such methods could be adapted for the derivatization of 7-methoxy-2-methylbenzoxazole, allowing for the introduction of a wide range of substituents without the need for pre-functionalization of the ring.

Advanced Spectroscopic and Structural Characterization of Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 7-methoxy-2-methylbenzoxazole, ¹H-NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C-NMR would reveal the electronic environment of each carbon atom.

In the ¹H-NMR spectrum, one would expect to see distinct signals for the aromatic protons on the benzoxazole (B165842) ring, a singlet for the methyl protons at the 2-position, and a singlet for the methoxy (B1213986) protons at the 7-position. The coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methoxy-2-methylbenzoxazole (Note: These are predicted values and may differ from experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.6~14.5
C7-OCH₃~3.9~55.8
Aromatic-H6.8 - 7.5-
C2-~164.0
C4-~110.0
C5-~123.0
C6-~115.0
C7-~148.0
C7a-~142.0
C3a-~151.0

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-methoxy-2-methylbenzoxazole would be expected to show characteristic absorption bands for the C=N stretching of the oxazole (B20620) ring, C-O-C stretching of the ether and the oxazole ring, and C-H stretching of the aromatic and methyl groups.

Table 2: Expected IR Absorption Bands for 7-Methoxy-2-methylbenzoxazole (Note: These are expected ranges and may vary.)

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=N Stretch (Oxazole)1600 - 1650
Aromatic C=C Stretch1450 - 1600
Asymmetric C-O-C Stretch (Ether)1230 - 1270
Symmetric C-O-C Stretch (Ether)1020 - 1080
C-O Stretch (Oxazole)1200 - 1250

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 7-methoxy-2-methylbenzoxazole (C₉H₉NO₂), the molecular weight is 163.18 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of a methyl group, a methoxy group, or cleavage of the oxazole ring, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit absorption maxima in the UV region. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption wavelength compared to the unsubstituted 2-methylbenzoxazole (B1214174).

X-ray Crystallography for Solid-State Molecular Arrangement and Conformation Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 7-methoxy-2-methylbenzoxazole could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as crystal packing.

Fluorescence Spectroscopy and Photophysical Investigations

Many benzoxazole derivatives are known to be fluorescent. Fluorescence spectroscopy would be used to determine the emission properties of 7-methoxy-2-methylbenzoxazole.

Quantum Yield Determinations and Emission Properties

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of 7-methoxy-2-methylbenzoxazole would be determined relative to a standard fluorophore. The emission spectrum would reveal the wavelength of maximum emission. The photophysical properties are influenced by the electronic nature of the substituents and the rigidity of the molecular structure.

Solvent Effects on Absorption and Emission Spectra

This section would typically detail the changes observed in the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of Benzoxazole, 7-methoxy-2-methyl- when dissolved in a range of solvents with varying polarities. The data would be presented in a tabular format, showcasing the absorption maxima (λabs) and emission maxima (λem) in each solvent.

An interactive data table, as requested, would be structured as follows:

SolventPolarity IndexAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (cm-1)
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A
Data Not AvailableN/AN/AN/AN/A

The analysis would involve correlating the observed spectral shifts (bathochromic or hypsochromic) with solvent polarity parameters, such as the dielectric constant or the empirical ET(30) scale. This allows for an understanding of the nature of the solute-solvent interactions, including general electrostatic interactions and more specific effects like hydrogen bonding. For many benzoxazole derivatives, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, indicative of a more polar excited state compared to the ground state.

Luminescence Mechanisms and Excitonic Behavior

This subsection would delve into the fundamental processes governing the light emission from Benzoxazole, 7-methoxy-2-methyl-. Investigations would aim to elucidate the nature of the excited states involved, such as whether the emission arises from a locally excited (LE) state or an intramolecular charge transfer (ICT) state. The presence of an ICT state is often inferred from a large Stokes shift and a strong dependence of the emission maximum on solvent polarity.

Furthermore, the potential for excitonic behavior in solid-state or aggregated forms of the compound would be explored. Excitonic coupling, the interaction between the transition dipoles of adjacent molecules, can lead to significant changes in the absorption and emission spectra compared to the isolated molecule in solution. This is a critical aspect for applications in solid-state lighting and other optoelectronic devices.

In the absence of specific experimental or computational data for Benzoxazole, 7-methoxy-2-methyl-, a detailed discussion on these topics remains speculative. Future research is required to characterize the photophysical properties of this particular benzoxazole derivative to ascertain its potential for various applications.

Computational Chemistry and Cheminformatics Studies on Benzoxazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on 7-methoxy-2-methylbenzoxazole are available in the reviewed literature. Typically, DFT calculations would be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential map, and various reactivity descriptors. This information would provide insights into the molecule's kinetic stability, reactivity, and potential sites for electrophilic and nucleophilic attack.

Molecular Docking Studies for Ligand-Receptor Interaction Profiling

There are no published molecular docking studies specifically featuring 7-methoxy-2-methylbenzoxazole. Such studies on other benzoxazoles have been instrumental in predicting their binding modes and affinities to various biological targets. nih.govresearchgate.net

Prediction of Binding Affinities to Biological Targets

Without specific docking studies, the binding affinities of 7-methoxy-2-methylbenzoxazole to any biological target remain unpredicted. Research on analogous compounds suggests that benzoxazole (B165842) derivatives can exhibit a range of binding affinities depending on the specific target and the nature of their substituents. acs.org

Analysis of Specific Interaction Modes (e.g., Hydrogen Bonding, Cation-Pi Interactions)

An analysis of the specific interaction modes of 7-methoxy-2-methylbenzoxazole is not possible due to the absence of docking studies. For other benzoxazoles, interactions such as hydrogen bonds with amino acid residues and π-π stacking with aromatic residues in the binding pocket are commonly observed. nih.gov

Identification of Key Amino Acid Residues in Binding Pockets

The key amino acid residues that would be involved in the binding of 7-methoxy-2-methylbenzoxazole have not been identified, as no studies have docked this compound into any specific protein binding sites.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions and Complex Stability

No molecular dynamics simulation studies have been reported for 7-methoxy-2-methylbenzoxazole. MD simulations are typically performed to assess the stability of a ligand-receptor complex over time and to understand the dynamic nature of their interactions. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

There are no QSAR models in the literature that specifically include 7-methoxy-2-methylbenzoxazole. QSAR studies on other series of benzoxazole derivatives have been conducted to correlate their structural features with their biological activities, aiding in the design of more potent compounds. nih.govijpsdronline.comresearchgate.net

Two-Dimensional (2D-QSAR) Methodologies

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) models are instrumental in establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. These models utilize descriptors calculated from the 2D representation of molecules.

Key aspects of 2D-QSAR studies on benzoxazole derivatives include:

Descriptor Calculation: A wide array of descriptors are calculated, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

Statistical Analysis: Multivariable regression analysis is a common statistical tool used to generate the QSAR equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the generated QSAR model is rigorously assessed to ensure its reliability.

These 2D-QSAR models serve as a foundational tool for the rational design of new benzoxazole derivatives with potentially enhanced biological activities.

Three-Dimensional (3D-QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies offer a more detailed understanding of the ligand-receptor interactions by considering the three-dimensional structures of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain.

Studies on benzoxazole derivatives have utilized 3D-QSAR to explore their potential as anticancer agents. For example, 3D-QSAR studies were performed on a series of benzoxazole derivatives targeting different cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov These studies aimed to understand the structure-activity relationship for these inhibitors, which had not been previously explored. nih.gov The CoMFA and CoMSIA models generated in these studies provide contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.

Key findings from 3D-QSAR studies on related heterocyclic structures, which can be extrapolated to understand benzoxazole derivatives, include:

CoMFA Analysis: This method calculates steric and electrostatic fields around the aligned molecules. The resulting contour maps indicate where bulky groups or specific charge distributions would enhance or diminish activity.

CoMSIA Analysis: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the interaction requirements.

Model Validation: The predictive ability of the 3D-QSAR models is crucial and is often validated using a test set of compounds that were not used in the model generation. nih.gov A high q² value from cross-validation and a high r² value for the non-cross-validated model indicate a robust and predictive model. nih.gov

For instance, in a study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors, a CoMSIA model yielded a q² of 0.569 and an r² of 0.915, indicating good predictive ability. nih.gov Such models are invaluable for designing new derivatives, like those of 7-methoxy-2-methyl-benzoxazole, with optimized interactions with their biological targets.

Correlation of Molecular Descriptors with Biological Potency

The core principle of QSAR studies is to establish a statistically significant correlation between molecular descriptors and the biological potency of a series of compounds. This correlation provides a predictive model that can guide the synthesis of new, more potent analogues.

For benzoxazole derivatives, various studies have successfully correlated molecular descriptors with their observed biological activities, such as anticancer and antimicrobial effects. nih.govnih.govnih.gov The inhibitory activities, often expressed as IC₅₀ values, are typically converted to their logarithmic form (pIC₅₀) to be used as the dependent variable in the QSAR analysis. nih.govnih.gov

A variety of molecular descriptors are considered, including:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Thermodynamic descriptors: These include properties like heat of formation and solvation energy.

A quantitative structure-activity relationship (QSAR) model was developed for fifteen benzoxazole derivatives against Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), yielding a correlation coefficient (r²) of 0.7948. nih.gov This indicates a good correlation between the energy-based descriptors derived from molecular docking and the biological activity. nih.gov The insights gained from such correlations are crucial for lead optimization in drug discovery. nih.gov

In Silico Prediction of Pharmacokinetic and Drug-Likeness Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of potential candidates. In silico tools provide a rapid and cost-effective way to predict these properties, helping to prioritize compounds for further development.

Several studies on benzoxazole derivatives have incorporated in silico ADME predictions. researchgate.netpnrjournal.comhealthinformaticsjournal.comnih.gov These predictions are often based on established rules like Lipinski's Rule of Five and Veber's rules, which assess the oral bioavailability of a compound based on its physicochemical properties. nih.govmdpi.com

Web-based tools and specialized software are commonly used for these predictions:

SwissADME: A free web tool used to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. japtronline.commdpi.com

QikProp: A tool used for predicting a wide range of physicochemical and pharmacokinetic properties. researchgate.netnih.gov

PreADMET: A web-based application for predicting ADME data and building drug-like molecules. researchgate.netjaptronline.com

For a series of benzoxazole derivatives designed as potential VEGFR-2 inhibitors, in silico computational studies showed that the tested compounds did not violate Lipinski's and Veber's Rules, suggesting a drug-like molecular nature. nih.gov The calculated parameters, including LogP, molecular weight, and the number of hydrogen bond donors and acceptors, were all within the acceptable ranges. nih.gov Similarly, studies on other benzoxazole derivatives have shown that most of the compounds exhibit drug-like properties within the ideal range. researchgate.net

The following table summarizes some of the key ADME and drug-likeness parameters and their generally accepted ranges for oral bioavailability:

ParameterDescriptionGenerally Accepted Range
Molecular Weight (MW) The mass of a molecule.< 500 Da
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.< 5
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.< 5
Hydrogen Bond Acceptors (HBA) The number of N and O atoms.< 10
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens.< 140 Ų
Rotatable Bonds The number of bonds that allow free rotation around themselves.≤ 10

These in silico predictions are a critical component of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles and increasing the likelihood of success in later stages of development.

Mechanistic Research on the Biological Activities of Benzoxazole Derivatives

Anti-Cancer Mechanisms and Molecular Target Identification

Benzoxazole (B165842) derivatives exert their anti-cancer effects through a variety of mechanisms, including the inhibition of crucial cellular enzymes and kinases, receptor modulation, and interference with fundamental processes like DNA synthesis. mdpi.comhumanjournals.com These multifaceted actions make them promising candidates for oncology drug discovery. researchgate.net

Kinase Inhibition (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR2, MEK1, Topoisomerase II)

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature of cancer, making them prime targets for therapeutic intervention. Benzoxazole derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.net By inhibiting VEGFR-2, benzoxazole derivatives can cut off a tumor's blood supply, thereby impeding its growth. Numerous studies have designed and synthesized novel benzoxazole derivatives as potential VEGFR-2 inhibitors. researchgate.netnih.gov For instance, one study identified a 5-methylbenzo[d]oxazole derivative (compound 12l ) as a potent inhibitor of VEGFR-2 with an IC₅₀ value of 97.38 nM, which correlated with its strong anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. nih.gov

Table 1: VEGFR-2 Inhibition by Selected Benzoxazole Derivatives
CompoundDescriptionVEGFR-2 IC₅₀ (nM)Reference
Compound 12l5-Methylbenzo[d]oxazole derivative with a terminal 3-chlorophenyl moiety97.38 nih.gov
Compound 12i5-Methylbenzo[d]oxazole derivative155 nih.gov
Compound 12dUnsubstituted benzo[d]oxazole derivative with a terminal tert-butyl moiety194.6 nih.gov
Sorafenib (Reference)Standard VEGFR-2 inhibitor48.16 nih.gov

MEK1: The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is frequently mutated in various cancers. nih.gov MEK1 (also known as MAP2K1) is a central component of this pathway. A novel benzoxazole compound, KZ-001 , was developed as a highly potent and selective MEK1/2 inhibitor. nih.gov This compound demonstrated approximately 30-fold greater inhibition against BRAF- and KRAS-mutant tumor cells compared to the established MEK inhibitor selumetinib (B1684332) (AZD6244). nih.govresearchgate.net

Topoisomerase II: Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. tandfonline.com Topoisomerase II is a well-established target for anticancer drugs, as its inhibition leads to DNA damage and ultimately triggers cell death in cancer cells. frontiersin.org Several benzoxazole derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase II. mdpi.comnih.govesisresearch.orgresearchgate.net In one study, compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibited significant inhibitory activity against topoisomerase II, with IC₅₀ values of 22.3 µM and 17.4 µM, respectively, proving more potent than the reference drug etoposide. tandfonline.com These compounds are considered topoisomerase poisons because they stabilize the enzyme-DNA cleavage complex, leading to lethal DNA breaks. tandfonline.comfrontiersin.org

Enzyme Modulation (e.g., Thymidylate Synthase, Cyclooxygenase-2 - COX-2)

Beyond kinases, benzoxazoles modulate other enzymes vital for cancer cell survival and proliferation.

Thymidylate Synthase: Thymidylate synthase is an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA. Its inhibition is a known mechanism of action for some anticancer agents. nih.gov While direct extensive research on benzoxazoles as thymidylate synthase inhibitors is emerging, it has been cited as a potential mechanism for their antitumor activity. nih.gov Relatedly, derivatives of the similar benzothiazole (B30560) scaffold have been shown to inhibit thymidine phosphorylase, another enzyme in nucleotide synthesis. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and is often overexpressed in various cancers, contributing to tumor growth and progression. derpharmachemica.comresearchgate.netnih.gov Benzoxazole derivatives have been specifically designed as selective COX-2 inhibitors. derpharmachemica.comscholarsresearchlibrary.comjocpr.com A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized, with some compounds showing high selectivity for COX-2 over the constitutive COX-1 isoform. derpharmachemica.comresearchgate.net For example, one derivative was found to be over 465-fold more selective for COX-2, suggesting potential as an anti-inflammatory and anticancer agent with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. derpharmachemica.com

Receptor Agonism (e.g., Aryl Hydrocarbon Receptor - AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can influence cell proliferation and differentiation. The anticancer prodrug phortress (B1677703) exerts its effect through its active metabolite, 5F-203, which is a potent AhR agonist. nih.gov This activation turns on the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer activity. nih.gov Inspired by this mechanism, researchers have developed benzoxazole bioisosteres of the phortress benzothiazole core. nih.gov Two such benzoxazole analogues, compounds 3m and 3n , displayed significant anticancer activity, and further studies confirmed their potential to induce CYP1A1/2 enzymes, suggesting they share the same AhR-mediated mechanism of action as phortress. nih.gov

DNA Synthesis Interference

Interfering with the synthesis of DNA is a fundamental strategy in cancer chemotherapy. The anticancer activity of several benzoxazole derivatives has been directly linked to their ability to inhibit DNA synthesis. nih.gov In studies evaluating new phortress analogues, an inhibition of DNA synthesis assay was employed to quantify their anticancer effects on various carcinoma cell lines. nih.gov Furthermore, some benzoxazole-pyrrolo nih.govbenthamdirect.combenzodiazepine conjugates have been shown to bind to the minor groove of DNA, which can disrupt DNA replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis. researchgate.net

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal, Antiviral, Antileishmanial, Antitrypanosomal)

The benzoxazole scaffold is also a key pharmacophore for a wide spectrum of antimicrobial agents, demonstrating activity against bacteria, fungi, viruses, and protozoan parasites. nih.govwisdomlib.orgproquest.com

The broad-spectrum activity of benzoxazoles includes:

Antibacterial: Effective against both Gram-positive and Gram-negative bacteria. nih.govxjtlu.edu.cn

Antifungal: Shows inhibitory action against various fungal species. nih.govwisdomlib.org

Antiviral: Certain derivatives have shown potential against viruses like HIV. nih.gov

Antileishmanial: Benzoxazole amides have been tested for activity against Leishmania species. acs.org Related benzimidazole (B57391) and benzothiazole derivatives have also shown significant antileishmanial effects. nih.govresearchgate.net

Antitrypanosomal: Moderate activity has been observed for some benzoxazole amides against Trypanosoma cruzi and Trypanosoma brucei. acs.org This is a promising area, as related triazole-based hybrids have shown potent activity against T. cruzi. mdpi.comnih.gov

Bacterial Enzyme Inhibition (e.g., DNA Gyrase)

A primary mechanism for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase. benthamdirect.comnih.gov This enzyme, a type II topoisomerase found in bacteria but not in higher eukaryotes, is an excellent target for selective antibacterial drugs. researchgate.net DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov

Molecular docking studies have supported this mechanism, suggesting that 2-substituted benzoxazole derivatives can effectively bind to the active site of DNA gyrase. benthamdirect.comnih.gov Researchers believe that these compounds have the potential to be developed into new and powerful classes of antibiotics to combat the growing threat of drug-resistant bacteria. researchgate.net The study of related benzothiazole-based inhibitors has further elucidated the binding interactions within the ATP-binding site of the GyrB subunit, providing a roadmap for the rational design of more potent benzazole-based antibacterial agents. acs.orgnih.gov

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives
CompoundTarget OrganismActivity (MIC)Reference
Compound 21E. coliPotent activity at 25 µg/mL nih.gov
Compound 18E. coliPotent activity at 25 µg/mL nih.gov
Compound 2bB. subtilis0.098 µg/mL xjtlu.edu.cn
Compound 2bVarious Bacteria0.098 - 0.78 µg/mL xjtlu.edu.cn

Antifungal Target Interactions and Pathways

Benzoxazole derivatives exert their antifungal effects through a multi-faceted approach, primarily targeting the integrity and function of the fungal cell membrane. nih.govsemanticscholar.org A key mechanism involves the disruption of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammals. nih.govsemanticscholar.org Studies have shown that these compounds can interfere with ergosterol in two main ways: by binding to existing ergosterol and by inhibiting its synthesis pathway. nih.gov This dual action leads to increased permeability and perturbation of the plasma membrane, ultimately causing cell death. nih.gov

Furthermore, certain benzoxazole derivatives have been observed to inhibit the efflux of rhodamine 123, a fluorescent dye, indicating an impact on membrane transport processes. nih.govsemanticscholar.org Some derivatives also affect mitochondrial respiration. nih.govsemanticscholar.org Molecular docking studies have suggested that benzoxazoles can interact with lipid transfer proteins like Sec14p, which is crucial for maintaining the lipid composition of the cell membrane, further supporting their role as membrane-disrupting agents. nih.gov In silico studies also predict that the antifungal activity of some benzoxazoles could be due to the inhibition of HSP90 and aldehyde dehydrogenase. nih.gov

Antiviral Mechanisms (e.g., Viral Envelope Protein Disruption)

The antiviral activity of benzoxazole derivatives has been noted, particularly against plant viruses like the tobacco mosaic virus (TMV). mdpi.com Molecular docking studies suggest that the benzoxazole ring is a critical structural component for this antiviral activity. mdpi.com The mechanism is thought to involve interactions with viral components, potentially disrupting viral replication or assembly. mdpi.com For instance, certain benzothiazole derivatives, which are structurally related to benzoxazoles, have been shown to affect the viral coat protein, which could interfere with the virus's ability to infect host cells.

Anti-Inflammatory Mechanisms (e.g., COX-2 Mediatory Reactions)

A significant area of research for benzoxazole derivatives is their anti-inflammatory activity, which is primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The COX-2 enzyme is inducible and its expression increases during inflammation, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.govxml-journal.net In contrast, the COX-1 enzyme is constitutively expressed and is involved in maintaining the gastrointestinal lining. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. nih.gov

Benzoxazole derivatives have been designed and synthesized as selective COX-2 inhibitors, which allows them to exert anti-inflammatory effects with a potentially better safety profile regarding gastrointestinal issues. nih.govnih.govresearchgate.net Molecular docking studies have confirmed that these compounds can bind effectively within the active site of the COX-2 enzyme. nih.govresearchgate.netresearchgate.net The 2-(2-arylphenyl)benzoxazole scaffold, in particular, has been identified as a novel and selective ligand for COX-2. nih.gov Some of these derivatives have shown in vivo anti-inflammatory potency comparable or even superior to clinically used NSAIDs like celecoxib (B62257) and diclofenac. nih.gov

Neuroprotective Action Mechanisms

Benzoxazole and structurally similar benzimidazole derivatives have demonstrated potential as neuroprotective agents. mdpi.comnih.gov This neuroprotection is often linked to their anti-inflammatory and antioxidant properties. nih.gov For instance, benzimidazole derivatives have been shown to reduce neuronal toxicity by regulating the expression of inflammatory cytokines and enhancing the brain's defense against oxidative stress. nih.gov They can augment endogenous antioxidant proteins and ameliorate lipid peroxidation. nih.gov

A key target in neurodegenerative diseases like Alzheimer's is the inhibition of cholinesterases. mdpi.com The benzoxazole scaffold has been investigated for this purpose. Furthermore, the progranulin (PGRN) protein has neuroprotective and anti-inflammatory properties, and its deficiency is linked to frontotemporal dementia. nih.gov Certain benzoxazole derivatives have been found to enhance the expression of PGRN, suggesting a therapeutic mechanism for neurodegenerative conditions by restoring lysosomal homeostasis. nih.gov

Enzyme Inhibition Studies

Benzoxazole derivatives have been evaluated as inhibitors of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are primary targets in the symptomatic treatment of Alzheimer's disease. mdpi.commdpi.com Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine. tandfonline.com Numerous studies have synthesized and evaluated benzoxazole derivatives as inhibitors of both enzymes. mdpi.comnih.gov Some derivatives exhibit potent, dual inhibition by binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. mdpi.comnih.gov

5-Lipoxygenase (5-LOX): This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergies. nih.govwikipedia.org Benzoxazole derivatives have been designed as 5-LOX inhibitors, with some compounds showing potent inhibition of leukotriene C4 (LTC4) formation. nih.govkribb.re.kr

α-Amyloglucosidase and PCSK9: While extensive research on benzoxazole derivatives as direct inhibitors of α-amyloglucosidase and PCSK9 is not widely documented in the provided context, their broad-spectrum enzyme inhibitory potential suggests these could be areas for future investigation.

The table below summarizes the inhibitory activities of selected benzoxazole and related derivatives against various enzymes.

Derivative ClassTarget EnzymeActivity/Result
2,5-disubstituted-benzoxazolesAcetylcholinesterase (AChE)Inhibition of 6.80% to 90.21% nih.gov
2,5-disubstituted-benzoxazolesButyrylcholinesterase (BChE)Inhibition of 6.80% to 90.21% nih.gov
Benzoxazole Derivatives5-Lipoxygenase (5-LOX)IC50 values ranging from 0.12 to 23.88 µM kribb.re.kr
2-aryl-6-carboxamide benzoxazolesAcetylcholinesterase (AChE)IC50 of 12.62 nM for the most potent compound nih.gov
2-aryl-6-carboxamide benzoxazolesButyrylcholinesterase (BChE)IC50 of 25.45 nM for the most potent compound nih.gov
Benzimidazole-triazole derivativesAcetylcholinesterase (AChE)Several compounds showed >50% inhibition at 10⁻⁴ M nih.gov

Receptor Binding Mechanisms

The interaction of benzoxazole derivatives with various receptors is a key aspect of their pharmacological activity.

Receptors for Advanced Glycation End-products (RAGE): The RAGE receptor is implicated in inflammatory and neurodegenerative processes, including Alzheimer's disease, where it is involved in the transport and accumulation of amyloid-β (Aβ) peptides in the brain. nih.govresearchgate.net Inhibiting the RAGE-Aβ interaction is a potential therapeutic strategy. researchgate.net Studies have identified 6-phenoxy-2-phenylbenzoxazole derivatives as novel and effective inhibitors of this interaction, without causing significant cellular toxicity. nih.govresearchgate.net

VLA-4 and α4β7 Integrin: While direct studies on 7-methoxy-2-methyl-benzoxazole binding to VLA-4 and α4β7 integrin are not specified, these integrins are crucial in cell adhesion and inflammatory responses, making them plausible targets for anti-inflammatory compounds. The broad anti-inflammatory profile of benzoxazoles suggests that investigation into their effects on these receptors could be a fruitful area of research.

Interactions with Biological Macromolecules (e.g., DNA Binding Modes)

Benzoxazole derivatives have been shown to interact with DNA, which is a fundamental mechanism for their anticancer activity. nih.govresearchgate.net These compounds can bind to the minor groove of the DNA double helix. researchgate.net Molecular dynamics simulations have revealed that this binding can distort the DNA helix, displacing water molecules and causing the DNA to uncoil at sites flanking the bound inhibitor. researchgate.net This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest, as seen with some benzoxazole-pyrrolobenzodiazepine conjugates that cause G0/G1 phase arrest. nih.gov

Furthermore, some anticancer benzoxazole derivatives are analogues of phortress, a prodrug whose active metabolite is an agonist of the aryl hydrocarbon receptor (AhR). nih.gov Activation of AhR induces the expression of cytochrome P450 CYP1A1, which is believed to be a key part of their anticancer mechanism. nih.gov Docking studies have been used to investigate the interaction between these benzoxazole compounds and the CYP1A1 enzyme. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 7-methoxy-2-methyl-benzoxazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation of 2-aminophenol with aldehydes, carboxylic acids, or their derivatives under acidic or catalytic conditions. Recent advancements include using titanium tetraisopropoxide (TTIP) or mesoporous titania–alumina mixed oxide (MTAMO) as catalysts to enhance yield and regioselectivity . Oxidative coupling of 2-aminophenol with ketones or ortho-esters is also employed, particularly for introducing methoxy and methyl groups at specific positions .

Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structure of 7-methoxy-2-methyl-benzoxazole derivatives?

  • Methodological Answer :

  • ¹H-NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while the methyl group (-CH₃) resonates at δ 2.1–2.5 ppm. Aromatic protons show splitting patterns consistent with the benzoxazole scaffold .
  • IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and C=N (1650–1600 cm⁻¹) confirm the oxazole ring. Absence of N-H peaks (3300–3500 cm⁻¹) indicates successful cyclization .

Q. What in vitro biological assays are typically used to evaluate the anticancer potential of benzoxazole derivatives?

  • Methodological Answer : Standard assays include:

  • Cell Viability (MTT) : Tested against human cancer cell lines (e.g., MCF-7, HCT-116) to determine IC₅₀ values .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell Cycle Analysis : DNA content measurement via propidium iodide to identify phase-specific arrest (e.g., G1/S) .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of 7-methoxy-2-methyl-benzoxazole derivatives targeting G-quadruplex (G4) DNA structures?

  • Methodological Answer :

  • Docking Workflow : Use HDOCK or AutoDock Vina to simulate ligand-G4 interactions (e.g., Tel22 d[AG₃(T₂AG₃)₃]). Focus on π-π stacking between the benzoxazole core and guanine tetrads .
  • Key Parameters : Binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with loop residues (e.g., thymine in TTA loops) .
  • Validation : Compare docking results with UV-Vis titration data to confirm stoichiometry and binding constants (Kₐ ~ 10⁵ M⁻¹) .

Q. What computational approaches (e.g., DFT, MD simulations) are employed to analyze the reactivity and stability of benzoxazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV indicates high reactivity) .
  • MD Simulations : Simulate ligand-protein dynamics (e.g., N-myristoyltransferase) in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze RMSD (< 2 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values) for benzoxazole derivatives across different cancer cell lines?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability .
  • Mechanistic Profiling : Compare transcriptomic data (RNA-seq) of sensitive vs. resistant cell lines to identify target pathways (e.g., p53/MDM2 dysregulation) .
  • Orthogonal Assays : Validate using 3D spheroid models or patient-derived xenografts (PDX) to mimic in vivo heterogeneity .

Q. What strategies enhance the selectivity of benzoxazole-based antifungal agents targeting N-myristoyltransferase (NMT)?

  • Methodological Answer :

  • Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) at position 2 to block off-target interactions. Replace methoxy with fluorine to improve hydrophobicity and NMT binding .
  • Co-crystallization Studies : Resolve ligand-NMT complexes (PDB: 4CAU) to identify critical hydrogen bonds (e.g., with Glu476) .

Q. How do substituent variations at the benzoxazole core influence optoelectronic properties in material science applications?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) lower the LUMO energy, enhancing charge transport in organic semiconductors .
  • Crystal Engineering : Design π-stacked architectures (e.g., 1,4-bis(benzo[d]oxazol-2-yl)naphthalene) for piezochromic behavior. Characterize using single-crystal XRD and UV-Vis under mechanical stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.